molecular formula C9H4F3NO2 B15315815 4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid

Katalognummer: B15315815
Molekulargewicht: 215.13 g/mol
InChI-Schlüssel: ZCRJPIOHBHUHMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid is an aromatic compound with a cyano group, a difluoromethyl group, and a fluorine atom attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the cyano group and the difluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group to other functional groups such as amines.

    Substitution: The fluorine atom and cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction pathways that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyano-5-(difluoromethyl)-2-iodobenzoic acid
  • 4-Cyano-5-(difluoromethyl)-2-(trifluoromethoxy)benzoic acid

Uniqueness

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid is unique due to the presence of both a cyano group and a difluoromethyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H4F3NO2

Molekulargewicht

215.13 g/mol

IUPAC-Name

4-cyano-5-(difluoromethyl)-2-fluorobenzoic acid

InChI

InChI=1S/C9H4F3NO2/c10-7-1-4(3-13)5(8(11)12)2-6(7)9(14)15/h1-2,8H,(H,14,15)

InChI-Schlüssel

ZCRJPIOHBHUHMV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)C(=O)O)C(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.